![molecular formula C11H11ClN2O B3116940 1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole CAS No. 220364-27-2](/img/structure/B3116940.png)
1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole
Overview
Description
1-(4-Chlorobenzyl)-5-hydroxymethyl-1H-imidazole (CBHMI) is an imidazole-based compound with a wide range of applications in scientific research. It is a versatile chemical that has been used in a variety of studies, from biochemical and physiological research to laboratory experiments. CBHMI has been found to have a number of beneficial properties, including its ability to act as an inhibitor of certain enzymes and its potential to act as an anti-inflammatory agent.
Scientific Research Applications
Antimalarial Activity
The alcohol analogues of “1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole” were found to be highly selective for the parasite with three promising hit molecules identified among them, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Mechanism of Action
Target of Action
Similar compounds have shown promising broad-spectrum antibacterial activity against various pathogens .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial properties . These compounds likely interact with bacterial cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of bacterial cells , suggesting that this compound may also affect bacterial biochemical pathways.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells.
properties
IUPAC Name |
[3-[(4-chlorophenyl)methyl]imidazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUATNPCCUQCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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